- One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent, Synthetic Communications, 2019, 49(6), 790-798

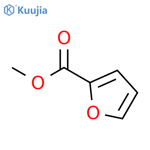

Cas no 95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide)

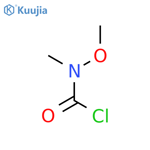

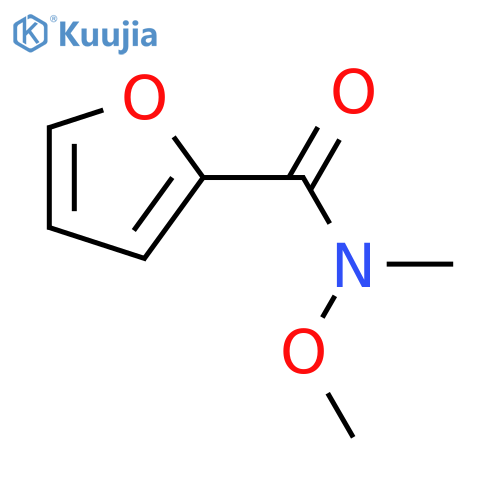

95091-92-2 structure

상품 이름:N-Methoxy-N-methyl-2-furancarboxamide

N-Methoxy-N-methyl-2-furancarboxamide 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Furancarboxamide,N-methoxy-N-methyl-

- N-Methoxy-N-methyl-2-furancarboxamide

- N-METHOXY-N-METHYL-2-FURAMIDE

- N-methoxy-N-methyl-2-pyrrolecarboxamide

- N-methoxy-N-methylfuran-2-carboxamide

- N-methoxy-N-methyl-furan-2-carboxamide

- ZPMBEUDMVUSUOS-UHFFFAOYSA-N

- AB30437

- AB1008188

- X5411

- M1476

- A845179

- N-Methoxy-N-methyl-2-furancarboxamide (ACI)

- MFCD06804576

- CS-0061702

- 95091-92-2

- AS-63227

- W16960

- SCHEMBL2306849

- AKOS007929995

- EN300-218835

- DTXSID90445289

- SY054071

-

- MDL: MFCD06804576

- 인치: 1S/C7H9NO3/c1-8(10-2)7(9)6-4-3-5-11-6/h3-5H,1-2H3

- InChIKey: ZPMBEUDMVUSUOS-UHFFFAOYSA-N

- 미소: O=C(N(C)OC)C1=CC=CO1

계산된 속성

- 정밀분자량: 155.05800

- 동위원소 질량: 155.058243149g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 3

- 중원자 수량: 11

- 회전 가능한 화학 키 수량: 2

- 복잡도: 149

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 상호 변형 이기종 수량: 아무것도 아니야

- 소수점 매개변수 계산 참조값(XlogP): 0.5

- 토폴로지 분자 극성 표면적: 42.7

실험적 성질

- 밀도: 1.159

- 비등점: 264.216°C at 760 mmHg

- 플래시 포인트: 113.594°C

- 굴절률: 1.49

- PSA: 42.68000

- LogP: 0.91300

N-Methoxy-N-methyl-2-furancarboxamide 보안 정보

- 저장 조건:0-10°C

N-Methoxy-N-methyl-2-furancarboxamide 세관 데이터

- 세관 번호:2932190090

- 세관 데이터:

?? ?? ??:

2932190090개요:

2932190090 기타 구조상 걸쭉하지 않은 푸라핀 환화합물.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:20.0%

?? ??:

?? ??, ?? ??, 사용

요약:

2932190090 구조에 녹지 않은 푸라핀 고리가 함유된 기타 화합물 (수소화 여부와 상관없이) 부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:20.0%

N-Methoxy-N-methyl-2-furancarboxamide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-250mg |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 96% | 250mg |

¥1005.55 | 2025-01-20 | |

| eNovation Chemicals LLC | D968120-250mg |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 95% | 250mg |

$175 | 2024-07-28 | |

| eNovation Chemicals LLC | D968120-25g |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 95% | 25g |

$2830 | 2024-07-28 | |

| Alichem | A159003126-5g |

N-Methoxy-N-methylfuran-2-carboxamide |

95091-92-2 | 95% | 5g |

$465.15 | 2023-08-31 | |

| eNovation Chemicals LLC | D968120-500mg |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 95% | 500mg |

$190 | 2024-07-28 | |

| eNovation Chemicals LLC | D968120-1g |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 95% | 1g |

$195 | 2024-07-28 | |

| Enamine | EN300-218835-0.5g |

N-methoxy-N-methylfuran-2-carboxamide |

95091-92-2 | 95% | 0.5g |

$123.0 | 2023-09-16 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-1g |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 96% | 1g |

1339.91CNY | 2021-05-08 | |

| Apollo Scientific | OR931848-1g |

N-Methoxy-N-methyl-2-furancarboxamide |

95091-92-2 | 99+% | 1g |

£37.00 | 2025-03-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 34R0008-5g |

N-Methoxy-N-methyl-furan-2-carboxamide |

95091-92-2 | 96% | 5g |

5359.63CNY | 2021-05-08 |

N-Methoxy-N-methyl-2-furancarboxamide 합성 방법

합성 방법 1

반응 조건

1.1 Reagents: Oxalyl chloride , Diphenylcyclopropenone Solvents: Dichloromethane

1.2 Reagents: Diisopropylethylamine ; rt

1.3 Solvents: Dichloromethane ; rt

1.2 Reagents: Diisopropylethylamine ; rt

1.3 Solvents: Dichloromethane ; rt

참조

합성 방법 2

반응 조건

1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ; 1 h, rt

1.2 Reagents: Triethylamine ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

1.2 Reagents: Triethylamine ; overnight, rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 10 min, rt

참조

- A CO2-Catalyzed Transamidation Reaction, Journal of Organic Chemistry, 2021, 86(23), 16867-16881

합성 방법 3

반응 조건

1.1 Solvents: Tetrahydrofuran ; 5 min, -20 °C

1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C

1.2 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ; 15 min, -20 °C; 10 min, -20 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; -20 °C → 18 °C; 10 min, 18 °C

참조

- Synthesis of functionalised 4H-quinolizin-4-ones via tandem Horner-Wadsworth-Emmons olefination/cyclisation, Organic & Biomolecular Chemistry, 2013, 11(20), 3337-3340

합성 방법 4

반응 조건

1.1 Reagents: Diisopropylethylamine , Poly(oxy-1,2-ethanediyl), α-[4-[[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trime… Solvents: Water ; 0.5 - 3 h, 0 °C

참조

- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M, Organic Process Research & Development, 2020, 24(8), 1543-1548

합성 방법 5

반응 조건

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile

참조

- An efficient synthesis of N-methoxy-N-methylamides from carboxylic acids using N-methoxy-N-methylcarbamoyl chloride, Bulletin of the Korean Chemical Society, 2002, 23(3), 521-524

합성 방법 6

반응 조건

1.1 Catalysts: Chlorodimethylaluminum Solvents: Dichloromethane

참조

- Efficient method for preparation of N-methoxy-N-methyl amides by reaction of lactones or esters with Me2AlCl-MeONHMe·HCl, Tetrahedron Letters, 1997, 38(15), 2685-2688

합성 방법 7

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 1 h, rt

참조

- A biosynthesis-inspired approach to over twenty diverse natural product-like scaffolds, Chemical Communications (Cambridge, 2016, 52(63), 9837-9840

합성 방법 8

반응 조건

1.1 Reagents: Trichloroacetamide , Triphenylphosphine Solvents: Dichloromethane ; rt; 1 h, rt

1.2 Reagents: Triethylamine ; rt; 1 h, rt

1.2 Reagents: Triethylamine ; rt; 1 h, rt

참조

- A convenient one-pot method for the synthesis of N-methoxy-N-methyl amides from carboxylic acids, Bulletin of the Korean Chemical Society, 2010, 31(1), 171-173

합성 방법 9

반응 조건

1.1 Solvents: Toluene ; 0.5 - 1 h, 60 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- A powerful reagent for synthesis of Weinreb amides directly from carboxylic acids, Organic Letters, 2009, 11(19), 4474-4477

합성 방법 10

반응 조건

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 2 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

참조

- Palladium-Catalyzed Borylative Cyclizations of α-(2-Bromoaryl) Ketones to Form 1,2-Benzoxaborinines, Organic Letters, 2022, 24(39), 7227-7231

합성 방법 11

반응 조건

1.1 Reagents: Potassium bicarbonate Solvents: 2-Methyltetrahydrofuran , Water ; 2 min, 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized, rt

참조

- Highly efficient and environmentally benign preparation of Weinreb amides in the biphasic system 2-MeTHF/water, RSC Advances, 2013, 3(26), 10158-10162

합성 방법 12

반응 조건

1.1 Reagents: Triethylamine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 15 min, 0 °C; 0 °C → 22 °C; 6 h, 22 °C

1.2 Reagents: Citric acid Solvents: Water ; 22 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C

1.2 Reagents: Citric acid Solvents: Water ; 22 °C

1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8, 22 °C

참조

- Aluminum-Catalyzed Asymmetric Alkylations of Pyridyl-Substituted Alkynyl Ketones with Dialkylzinc Reagents, Journal of the American Chemical Society, 2008, 130(30), 9942-9951

합성 방법 13

반응 조건

1.1 Reagents: Oxalyl chloride Solvents: Dimethylformamide , Dichloromethane ; 1.5 h, rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- Versatile Synthesis of Acylfuranones by Reaction of Acylketenes with α-Hydroxy Ketones: Application to the One-Step Multicomponent Synthesis of Cadiolide B and Its Analogues, European Journal of Organic Chemistry, 2013, 2013(16), 3316-3327

합성 방법 14

반응 조건

1.1 Reagents: 4-(Dimethylamino)pyridine , S,S-Di-2-pyridinyl carbonodithioate Solvents: Acetonitrile

1.2 Reagents: Triethylamine

1.3 Solvents: Tetrahydrofuran

1.4 Solvents: Hexane , Ethyl acetate

1.2 Reagents: Triethylamine

1.3 Solvents: Tetrahydrofuran

1.4 Solvents: Hexane , Ethyl acetate

참조

- A convenient synthesis of N-methoxy-N-methylamides from carboxylic acids using S,S-di-2-pyridyl dithiocarbonate, Bulletin of the Korean Chemical Society, 2001, 22(4), 421-423

합성 방법 15

반응 조건

1.1 Solvents: Toluene ; 10 min, 0 °C

1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 Reagents: Phosphorus trichloride Solvents: Toluene ; 0 °C; 0 °C → rt; 0.5 h, 60 °C; 60 °C → rt

1.3 Reagents: Sodium bicarbonate Solvents: Water ; rt

참조

- One-pot transition-metal-free synthesis of Weinreb amides directly from carboxylic acids, Synthesis, 2014, 46(3), 320-330

합성 방법 16

반응 조건

1.1 Reagents: Triethylamine , Propylphosphonic anhydride Solvents: Tetrahydrofuran , Ethyl acetate ; 10 min, 0 - 5 °C

1.2 0 - 5 °C; 80 min, 25 °C

1.2 0 - 5 °C; 80 min, 25 °C

참조

- A new strategy for accessing (S)-1-(furan-2-yl)pent-4-en-1-ol: a key precursor of Ipomoeassin family of compounds and C1-C15 domain of halichondrins, Tetrahedron Letters, 2016, 57(35), 3924-3928

합성 방법 17

반응 조건

1.1 Solvents: Chloroform ; rt → 0 °C

1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt

1.2 Reagents: Pyridine ; 0 °C; 15 min, 0 °C; overnight, 0 °C → rt

참조

- Method of making 2-furyl alkyl ketones, United States, , ,

합성 방법 18

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 10 min, 0 °C; overnight, rt

참조

- Direct Alkoxycarbonylation of Heteroarenes via Cu-Mediated Trichloromethylation and In Situ Alcoholysis, Organic Letters, 2020, 22(5), 2093-2098

합성 방법 19

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 12 h, 0 °C → rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

참조

- Palladium-Catalyzed Hydrocarbonylative Cyclization of 1,5-Dienes, Organic Letters, 2019, 21(16), 6333-6336

합성 방법 20

반응 조건

1.1 Reagents: Pyridine Solvents: Dichloromethane

참조

- Stereoselective synthesis of substituted N-heterocycles via sequential cross metathesis-reductive cyclization, Tetrahedron Letters, 2005, 46(1), 43-46

N-Methoxy-N-methyl-2-furancarboxamide Raw materials

- Methyl 2-furoate

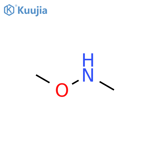

- N,O-Dimethylhydroxylamine

- N-Methoxy-N-methylcarbamoyl Chloride

- N,N',N''-phosphinetriyltris(N,O-dimethylhydroxylamine)

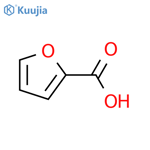

- 2-Furoic acid

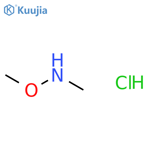

- N,O-Dimethylhydroxylamine hydrochloride

N-Methoxy-N-methyl-2-furancarboxamide Preparation Products

N-Methoxy-N-methyl-2-furancarboxamide 관련 문헌

-

M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

95091-92-2 (N-Methoxy-N-methyl-2-furancarboxamide) 관련 제품

- 109531-96-6(N-Methylfurohydroxamic Acid)

- 59288-30-1(1-[tert-butyl(2-propyn-1-yl)amino]-3,3-dimethyl-2-butanone hydrochloride)

- 887407-14-9(2-NITROPHENYL-(4-NITROPHENYL)PHENYLAMINE)

- 1374659-31-0(2-chloro-3-(difluoromethyl)-5-fluoro-pyridine)

- 2171611-94-0(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}-4,4,4-trifluorobutanoic acid)

- 1273667-55-2(1-(3,5-DIMETHOXYPHENYL)PROP-2-EN-1-AMINE)

- 2248200-47-5((2R)-3-(4-Fluorophenyl)-2-methylpropan-1-amine)

- 1849930-76-2(methyl 2-(methylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanoate)

- 896287-31-3(N-(3-chloro-4-methylphenyl)-2-{5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

- 1163729-43-8(5-hydroxy-2,3-dihydro-1-benzofuran-2-carboxylic acid)

추천 공급업체

Amadis Chemical Company Limited

(CAS:95091-92-2)N-Methoxy-N-methyl-2-furancarboxamide

순결:99%/99%/99%

재다:1g/5g/25g

가격 ($):173.0/693.0/2770.0